

PD-166866 as a selective FGFR1 tyrosine kinase inhibitor

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PD-166866: A Selective FGFR1 Tyrosine Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PD-166866 is a potent and highly selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) tyrosine kinase.[1][2] A member of the 6-aryl-pyrido[2,3-d]pyrimidines chemical class, **PD-166866** demonstrates nanomolar efficacy in inhibiting FGFR1 autophosphorylation and downstream signaling pathways.[1] Its high selectivity for FGFR1 over other tyrosine kinases, such as c-Src, PDGFR-β, EGFR, and insulin receptor, makes it a valuable tool for investigating FGFR1-mediated cellular processes and a potential candidate for therapeutic development in diseases characterized by aberrant FGFR1 signaling, such as cancer and fibrotic proliferative diseases.[1][2] This document provides a comprehensive overview of the biochemical and cellular activities of **PD-166866**, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action

PD-166866 exerts its inhibitory effect by competing with ATP for the binding site on the FGFR1 tyrosine kinase domain.[1][2] This prevents the autophosphorylation of the receptor upon ligand (e.g., basic Fibroblast Growth Factor, bFGF) binding, a critical step in the activation of



downstream signaling cascades.[1][3] Inhibition of FGFR1 autophosphorylation by **PD-166866** subsequently blocks the activation of key signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1][3][4]

Data Presentation Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of **PD-166866** against a panel of protein kinases.

Target Kinase	IC50 (nM)	Assay Type	Reference
FGFR1	52.4 ± 0.1	Cell-free	[1][3]
c-Src	>50,000	Cell-free	[1][3]
PDGFR-β	>50,000	Cell-free	[1][3]
EGFR	>50,000	Cell-free	[1][3]
Insulin Receptor	>50,000	Cell-free	[1][3]
Mitogen-activated protein kinase (MAPK)	>50,000	Cell-free	[1][3]
Protein Kinase C (PKC)	>50,000	Cell-free	[1][3]
CDK4	>50,000	Cell-free	[1][3]

Cellular Activity Profile

The following table summarizes the cellular effects of **PD-166866** in various cell-based assays.



Cell Line	Assay Type	Effect	IC50 (nM)	Reference
L6 cells (overexpressing human FGFR1)	bFGF-stimulated cell growth	Inhibition	24	[1]
L6 cells	Inhibition of phosphorylated 44-kDa MAPK	Inhibition	4.3	[3]
L6 cells	Inhibition of phosphorylated 42-kDa MAPK	Inhibition	7.9	[3]
NIH 3T3 cells (endogenous FGFR1)	bFGF-mediated receptor autophosphorylat ion	Inhibition	10.8	[5]
L6 cells	bFGF-mediated receptor autophosphorylat ion	Inhibition	3.1	[5]
HUVEC cells	Microcapillary growth	Inhibition	100	[3]

Experimental Protocols In Vitro Kinase Assay (Cell-free)

This protocol describes a method to determine the IC50 value of **PD-166866** against FGFR1 tyrosine kinase.

- Reagents: Recombinant human full-length FGFR-1 tyrosine kinase, ATP, poly(Glu, Tyr) 4:1 substrate, PD-166866, kinase buffer, and detection reagents.
- Procedure:
 - 1. Prepare a dilution series of **PD-166866** in DMSO.



- 2. In a 96-well plate, add the FGFR-1 enzyme, the poly(Glu, Tyr) substrate, and the diluted **PD-166866** or DMSO (vehicle control).
- 3. Initiate the kinase reaction by adding a solution of ATP.
- 4. Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
- 5. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.
- 6. Calculate the percentage of inhibition for each concentration of **PD-166866** relative to the vehicle control.
- 7. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular FGFR1 Autophosphorylation Assay

This protocol details a method to assess the inhibitory effect of **PD-166866** on FGFR1 autophosphorylation in a cellular context.

- Cell Lines: NIH 3T3 cells (expressing endogenous FGFR-1) or L6 cells (overexpressing human FGFR-1).[1][3]
- Procedure:
 - 1. Plate the cells in appropriate culture dishes and grow to near confluence.
 - 2. Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.
 - 3. Pre-treat the cells with various concentrations of **PD-166866** or DMSO for 1-2 hours.
 - 4. Stimulate the cells with basic fibroblast growth factor (bFGF) for a short period (e.g., 5-10 minutes) at 37°C.
 - 5. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
 - 6. Immunoprecipitate FGFR1 from the cell lysates using an anti-FGFR1 antibody.



- Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
- 8. Perform a Western blot analysis using an anti-phosphotyrosine antibody to detect the level of FGFR1 autophosphorylation.
- 9. Normalize the phosphotyrosine signal to the total amount of immunoprecipitated FGFR1.
- 10. Quantify the band intensities and calculate the IC50 value for the inhibition of autophosphorylation.

Cell Proliferation Assay

This protocol outlines a method to evaluate the effect of **PD-166866** on bFGF-stimulated cell proliferation.

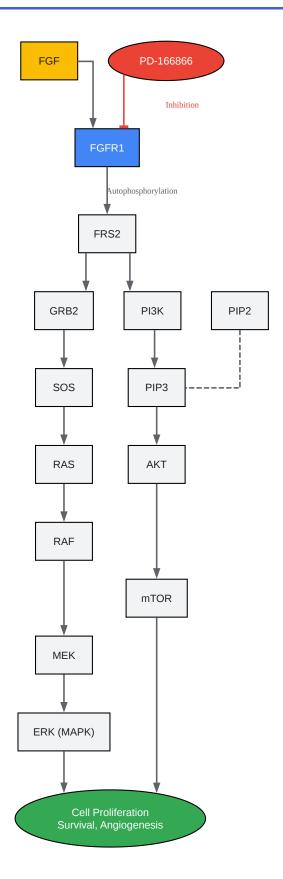
- Cell Line: L6 cells.[1]
- Procedure:
 - 1. Seed the L6 cells in a 96-well plate at a low density.
 - 2. Allow the cells to attach overnight.
 - 3. Replace the medium with a low-serum medium containing various concentrations of **PD-166866** or DMSO.
 - 4. Add bFGF to the wells to stimulate proliferation.
 - 5. Incubate the cells for an extended period (e.g., 8 days, with daily exposure to the compound).[1]
 - Assess cell viability and proliferation using a suitable method, such as the MTT assay or by direct cell counting.
 - 7. Calculate the percentage of inhibition of cell growth for each concentration of **PD-166866** relative to the bFGF-stimulated control.



8. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations FGFR1 Signaling Pathway and Inhibition by PD-166866



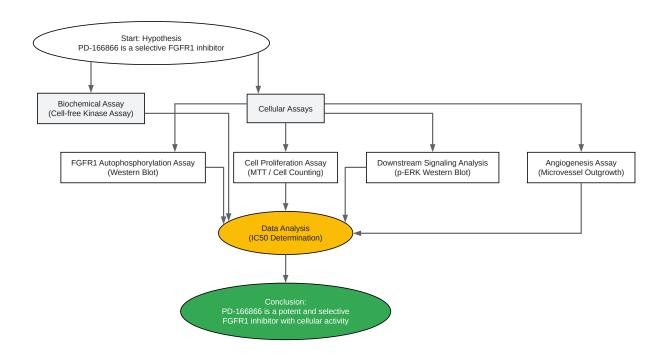


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Caption: FGFR1 signaling pathway and the inhibitory action of PD-166866.



Experimental Workflow for Evaluating PD-166866



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Caption: Workflow for the evaluation of **PD-166866**'s inhibitory activity.

Conclusion

PD-166866 is a well-characterized, potent, and selective inhibitor of FGFR1 tyrosine kinase. Its ability to effectively block FGFR1 autophosphorylation and downstream signaling pathways translates into significant anti-proliferative and anti-angiogenic effects in cellular models.[1][3] The high selectivity of **PD-166866** makes it an invaluable research tool for elucidating the complex roles of FGFR1 in health and disease. Furthermore, its demonstrated efficacy in preclinical models suggests its potential as a lead compound for the development of targeted



therapies for cancers and other disorders driven by aberrant FGFR1 signaling.[1][6] This guide provides a foundational resource for researchers and drug development professionals working with or considering the use of **PD-166866**.

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